molecular formula C12H17BrO B8708360 1-(4-Bromophenyl)hexan-1-ol

1-(4-Bromophenyl)hexan-1-ol

Cat. No.: B8708360
M. Wt: 257.17 g/mol
InChI Key: HKDUDKMREMRFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)hexan-1-ol is a brominated aromatic alcohol characterized by a six-carbon aliphatic chain terminated by a hydroxyl group and a para-bromophenyl substituent. Brominated aromatic alcohols are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, where substituent effects and chain length modulate reactivity and biological activity .

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(4-bromophenyl)hexan-1-ol

InChI

InChI=1S/C12H17BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,12,14H,2-5H2,1H3

InChI Key

HKDUDKMREMRFAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromophenyl)hexan-1-ol with structurally related compounds, focusing on substituent effects, chain length, functional groups, and safety profiles.

Substituent Effects on Aromatic Alcohols

The presence of a bromine atom at the para position of the phenyl ring significantly influences electronic and steric properties. For example:

  • 1-(4-Bromophenyl)propan-1-ol (C₉H₁₁BrO, MW 215.09) exhibits a shorter aliphatic chain (3 carbons) compared to the target compound (6 carbons). This difference impacts solubility and boiling points, with longer chains generally increasing hydrophobicity .
  • 1-(4-Methoxyphenyl)ethanone (C₉H₁₀O₂, MW 150.18) demonstrates that electron-donating groups (e.g., methoxy) reduce electrophilicity at the carbonyl compared to electron-withdrawing bromine in bromophenyl derivatives. This contrast affects reactivity in nucleophilic additions or reductions .

Chain Length and Functional Group Variations

Compound Molecular Formula Molecular Weight Functional Group Key Properties/Data Reference
1-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 Alcohol CAS 4489-22-9; liquid at room temperature
1-(4-Bromophenyl)ethanol C₈H₉BrO 201.06 Alcohol Synthesized via NaBH₄ reduction of 4-bromoacetophenone; precursor to alkyl bromides
Hexan-1-ol C₆H₁₄O 102.17 Alcohol RTECS: MQ4025000; exhibits neurotoxic effects (dizziness, narcosis)
6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one C₁₈H₁₇Br₂O 422.04 Ketone Synthesized via Friedel-Crafts acylation; solid state

Key Observations:

  • Hexan-1-ol’s safety profile (neurotoxicity) suggests similar risks for brominated analogs, though bromine may alter toxicity .
  • Functional Groups: Alcohols (e.g., 1-(4-Bromophenyl)propan-1-ol) are more polar than ketones (e.g., 1-(4-Bromophenyl)ethanone), affecting solubility and reactivity. Ketones undergo nucleophilic additions, while alcohols participate in esterification or oxidation .

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